Cas no 90558-69-3 (2-N-benzyl-1,3,4-oxadiazole-2,5-diamine)

2-N-benzyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an N-benzyl group and two amine functionalities. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The oxadiazole scaffold is known for its stability and bioactivity, while the benzyl and amine groups enhance reactivity for further derivatization. The compound serves as a valuable intermediate in the development of pharmacologically active molecules, including potential antimicrobial or antitumor agents. Its well-defined chemical properties and synthetic accessibility make it a practical choice for researchers exploring novel heterocyclic frameworks.
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine structure
90558-69-3 structure
Product Name:2-N-benzyl-1,3,4-oxadiazole-2,5-diamine
CAS No:90558-69-3
MF:C9H10N4O
MW:190.201900959015
CID:3182837
PubChem ID:69341134
Update Time:2025-06-09

2-N-benzyl-1,3,4-oxadiazole-2,5-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-OXADIAZOLE-2,5-DIAMINE, N-(PHENYLMETHYL)-
    • 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine
    • 1,3,4-Oxadiazole-2,5-diamine, N2-(phenylmethyl)-
    • Z1262649422
    • N2-Benzyl-1,3,4-oxadiazole-2,5-diamine
    • SCHEMBL5173346
    • 90558-69-3
    • QDA55869
    • EN300-175566
    • AKOS026742637
    • Inchi: 1S/C9H10N4O/c10-8-12-13-9(14-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)
    • InChI Key: GHUNXWZWFGGJJR-UHFFFAOYSA-N
    • SMILES: O1C(N)=NN=C1NCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 190.08546096Da
  • Monoisotopic Mass: 190.08546096Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 77Ų

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Additional information on 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine

Comprehensive Overview of 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine (CAS No. 90558-69-3): Properties, Applications, and Research Insights

The compound 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine (CAS No. 90558-69-3) is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a benzyl group and two amine functionalities. This structure endows it with unique chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The oxadiazole ring, known for its electron-rich nature, contributes to the compound's potential as a building block in drug discovery, particularly in the design of kinase inhibitors and antimicrobial agents.

Recent studies highlight the growing demand for heterocyclic compounds like 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine due to their versatility in medicinal chemistry. Researchers are exploring its role in targeting enzyme inhibition and signal transduction pathways, aligning with trends in personalized medicine and cancer therapeutics. Its benzylamine moiety further enhances binding affinity to biological targets, a feature leveraged in the development of small-molecule drugs.

From a synthetic perspective, CAS 90558-69-3 is often synthesized via cyclization reactions of hydrazide derivatives, a process optimized for high yield and purity. Analytical techniques such as HPLC and NMR spectroscopy are critical for characterizing its stability and reactivity. The compound's solubility in polar solvents like DMSO and methanol facilitates its use in in vitro assays, a common query among researchers optimizing experimental protocols.

Environmental and green chemistry considerations are increasingly shaping the discourse around such compounds. 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine is being evaluated for biodegradability and low eco-toxicity, addressing concerns raised by regulatory bodies. This aligns with searches for "sustainable synthesis" and "green alternatives" in chemical databases, reflecting broader industry shifts.

In material science, the oxadiazole scaffold is investigated for its photophysical properties, with applications in OLEDs and sensors. The compound's ability to form hydrogen bonds and π-π interactions makes it a candidate for supramolecular assemblies, a niche yet rapidly growing field. Patent literature reveals its inclusion in formulations for electronic devices, responding to the surge in "organic electronics"-related queries.

Quality control of 90558-69-3 remains a priority, with ISO-certified suppliers emphasizing batch-to-batch consistency. FAQs often center on "purity standards" and "storage conditions," underscoring the need for detailed technical documentation. The compound's melting point (reported between 160–165°C) and spectral data are frequently cited in analytical reports.

Emerging applications include its use as a ligand in catalysis, where its chelating ability enhances metal complex stability. This ties into searches for "transition metal catalysts" and "cross-coupling reactions," highlighting interdisciplinary relevance. Computational studies (DFT calculations) further predict its reactivity patterns, aiding in rational drug design workflows.

In summary, 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine exemplifies the convergence of structural diversity and functional adaptability in modern chemistry. Its profile caters to both academic and industrial audiences, bridging gaps between basic research and applied innovation—a duality captured in trending keywords like "scalable synthesis" and "structure-activity relationships."

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